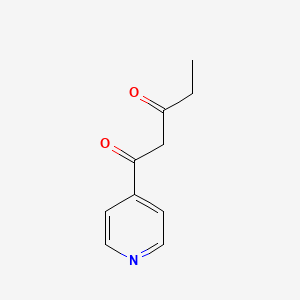

1-(Pyridin-4-YL)pentane-1,3-dione

Description

Significance of β-diketonate and Pyridyl Moieties in Ligand Design and Functionality

The β-diketonate moiety, typically existing in its enolate form, is a powerful chelating agent that coordinates to metal ions through its two oxygen atoms, forming a stable six-membered ring. This coordination mode is well-established and has been utilized to create a vast number of metal complexes with diverse applications. The electronic properties of the β-diketonate can be readily tuned by modifying the substituents at the α- and γ-positions, thereby influencing the properties of the resulting metal complex.

The pyridyl group, on the other hand, is a classic N-donor ligand that can coordinate to a second metal center. The nitrogen atom of the pyridine (B92270) ring possesses a lone pair of electrons that can form a coordinate bond with a metal ion. The position of the nitrogen atom within the pyridine ring (e.g., 2-, 3-, or 4-pyridyl) dictates the directionality of this coordination, which is a critical factor in the design of extended structures.

The combination of these two distinct coordinating units within a single molecule gives rise to a ligand with remarkable versatility. The hard oxygen donors of the β-diketonate and the borderline nitrogen donor of the pyridyl group allow for selective coordination to different types of metal ions, a principle often guided by Hard and Soft Acid and Base (HSAB) theory.

Overview of Ditopic Ligands and their Role in Self-Assembly and Supramolecular Architectures

Ditopic ligands are molecules that possess two distinct coordination sites. These ligands are the fundamental building blocks for the construction of supramolecular architectures through a process known as self-assembly. In this process, the ligands and metal ions spontaneously organize into well-defined, discrete, or polymeric structures. The final architecture is dictated by the geometric and chemical information encoded within the ligands and the preferred coordination geometry of the metal ions.

The use of ditopic ligands allows for the rational design of a wide array of supramolecular structures, including coordination polymers, metal-organic frameworks (MOFs), molecular cages, and macrocycles. researchgate.net These materials have shown potential in various applications, such as gas storage, catalysis, sensing, and drug delivery. researchgate.netnih.gov The ability to control the self-assembly process by carefully designing the ditopic ligand is a key area of research in supramolecular chemistry.

Specific Focus on 1-(Pyridin-4-YL)pentane-1,3-dione as a Bifunctional Ligand Precursor

This compound is a prime example of a bifunctional ligand precursor that embodies the principles discussed above. This molecule contains a β-diketone functionality, which can be deprotonated to form a chelating β-diketonate, and a 4-pyridyl group, which can act as a monodentate ligand.

The deprotonated form of this compound can coordinate to a metal ion via its oxygen atoms, forming a stable complex. The pyridyl nitrogen atom, located at the para-position, extends away from the metal center and is available for coordination to a second metal ion. This bifunctional nature allows it to act as a "metalloligand" or a "linker" in the construction of higher-order structures. nih.gov The linear disposition of the pyridyl nitrogen relative to the diketonate chelating unit makes it an ideal candidate for the formation of linear coordination polymers or discrete macrocyclic structures.

The coordination behavior of analogous pyridyl-β-diketone ligands has been shown to be diverse, with the ligand capable of adopting various coordination modes, including κ²-[O,O]⁻, κ²-[N,O]⁻, and bridging μ-bis-κ²-[N,O]⁻. acs.orgnih.gov This versatility, influenced by the choice of metal ion and co-ligands, highlights the rich coordination chemistry that can be anticipated for this compound. acs.orgnih.gov

| Property | Value |

| Molecular Formula | C10H11NO2 |

| IUPAC Name | This compound |

| Molar Mass | 177.20 g/mol |

| CAS Number | 53842-13-0 |

| Chemical properties of this compound. Data sourced from PubChem. nih.gov |

The study of this compound and its coordination complexes is poised to contribute significantly to the development of new functional materials with tailored properties. Its straightforward synthesis and the predictable yet versatile nature of its coordination make it a valuable tool for chemists engaged in the design and construction of novel supramolecular architectures.

Structure

3D Structure

Properties

CAS No. |

17784-54-2 |

|---|---|

Molecular Formula |

C10H11NO2 |

Molecular Weight |

177.20 g/mol |

IUPAC Name |

1-pyridin-4-ylpentane-1,3-dione |

InChI |

InChI=1S/C10H11NO2/c1-2-9(12)7-10(13)8-3-5-11-6-4-8/h3-6H,2,7H2,1H3 |

InChI Key |

BOUNBGFMBQFAES-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)CC(=O)C1=CC=NC=C1 |

Origin of Product |

United States |

Synthetic Methodologies for 1 Pyridin 4 Yl Pentane 1,3 Dione and Its Analogues

Optimized Claisen Condensation Procedures for 4,4-dimethyl-1-(pyridin-4-yl)pentane-1,3-dione (B15239847) (HL)

The synthesis of 4,4-dimethyl-1-(pyridin-4-yl)pentane-1,3-dione is achieved through a Claisen condensation reaction. researchgate.net This procedure involves the reaction of a pyridine-4-carboxylic acid ester, such as ethyl isonicotinate, with 3,3-dimethyl-2-butanone (pinacolone). The reaction is facilitated by a strong base, like sodium hydride or sodium amide, which deprotonates the α-carbon of the ketone, forming an enolate. rsc.orgnih.gov This enolate then acts as a nucleophile, attacking the carbonyl carbon of the pyridine (B92270) ester. Subsequent loss of an alkoxide group yields the target β-diketone. rsc.org The compound is identified by CAS number 6312-01-2. nih.gov

| Reactant 1 | Reactant 2 | Base | Solvent | Product |

| Ethyl isonicotinate | Pinacolone (B1678379) | Sodium Hydride (NaH) | Tetrahydrofuran (THF) | 4,4-dimethyl-1-(pyridin-4-yl)pentane-1,3-dione |

| Methyl isonicotinate | Pinacolone | Sodium Amide (NaNH₂) | Benzene | 4,4-dimethyl-1-(pyridin-4-yl)pentane-1,3-dione |

Synthesis of Related Pyridyl-β-diketonates with Varied Pyridine Substitution Patterns

The versatility of the Claisen condensation allows for the synthesis of various structural isomers by simply changing the starting pyridine carboxylic acid ester. nih.gov

The synthesis of 4,4-dimethyl-1-(pyridin-3-yl)pentane-1,3-dione (B13077916) follows a similar Claisen condensation pathway. researchgate.net In this case, a pyridine-3-carboxylic acid ester, for instance, ethyl nicotinate, is reacted with pinacolone in the presence of a strong base. nih.gov The resulting product is the 3-pyridyl isomer of the target compound. uni.lu

| Reactant 1 | Reactant 2 | Base | Solvent | Product |

| Ethyl nicotinate | Pinacolone | Sodium Hydride (NaH) | Tetrahydrofuran (THF) | 4,4-dimethyl-1-(pyridin-3-yl)pentane-1,3-dione |

| Methyl nicotinate | Pinacolone | Sodium Amide (NaNH₂) | Benzene | 4,4-dimethyl-1-(pyridin-3-yl)pentane-1,3-dione |

To produce 4,4-dimethyl-1-(pyridin-2-yl)pentane-1,3-dione, a pyridine-2-carboxylic acid ester (e.g., ethyl picolinate) is condensed with pinacolone. rsc.orguni.lu The reaction, typically carried out using a base such as sodium hydride in a solvent like tetrahydrofuran, yields the 2-pyridyl β-diketone. rsc.org

| Reactant 1 | Reactant 2 | Base | Solvent | Product |

| Ethyl picolinate | Pinacolone | Sodium Hydride (NaH) | Tetrahydrofuran (THF) | 4,4-dimethyl-1-(pyridin-2-yl)pentane-1,3-dione |

| Methyl picolinate | Pinacolone | Sodium Amide (NaNH₂) | Benzene | 4,4-dimethyl-1-(pyridin-2-yl)pentane-1,3-dione |

Derivatization Strategies for Functionalized 1-(Pyridin-4-YL)pentane-1,3-dione Scaffolds

The this compound scaffold possesses several reactive sites that allow for a variety of derivatization strategies, enhancing its utility as a building block in medicinal and materials chemistry. mdpi.commdpi.com

Key functionalization sites include:

The Methylene (B1212753) Bridge: The active methylene group between the two carbonyls is acidic and can be readily deprotonated. mdpi.com This allows for C-alkylation reactions. For example, treatment with a base like potassium carbonate followed by an alkyl halide (e.g., methyl iodide) can introduce alkyl substituents at this position. orgsyn.org

The Pyridine Nitrogen: The nitrogen atom of the pyridine ring can be functionalized. It can be oxidized to form a pyridine N-oxide or undergo quaternization by reacting with alkyl halides to form pyridinium (B92312) salts.

The Pyridine Ring: Direct functionalization of the pyridine ring itself is possible. For instance, methods for the C4-functionalization of pyridines via metalation and subsequent reaction with electrophiles have been developed. nih.gov

The Carbonyl Groups: The ketone groups can undergo condensation reactions. For instance, they can react with hydrazines or hydroxylamine (B1172632) to form pyrazoles or isoxazoles, respectively.

Thionation and Cyclization: The diketone can be used as a precursor for other heterocyclic systems. For example, pyridyl-substituted building blocks can be used to synthesize derivatives like 3,5-di-(pyridin-4-yl)-1,2,4-thiadiazole through multi-step processes. mdpi.com

These derivatization strategies allow for the fine-tuning of the molecule's electronic and steric properties for various applications, including the development of novel ligands for metal complexes and bioactive compounds. rsc.orgmdpi.com

Coordination Chemistry of 1 Pyridin 4 Yl Pentane 1,3 Dione Ligands

Ambidentate Coordination Modes of the 1-(Pyridin-4-YL)pentane-1,3-dionate Anion (L⁻) and Neutral Ligand (HL)

The term ambidentate refers to a ligand that can coordinate to a central metal atom through two or more different donor atoms. Both the neutral 1-(pyridin-4-yl)pentane-1,3-dione (HL) and its anionic form (L⁻) possess this quality, making them flexible building blocks in the design of coordination compounds. nih.gov The principal donor sites are the oxygen atoms of the β-diketonate group and the nitrogen atom of the pyridine (B92270) ring.

The β-diketonate portion of the ligand is a classic chelating agent. researchgate.net Upon deprotonation, the resulting anion (L⁻) can form a stable six-membered chelate ring by coordinating to a metal center through both oxygen atoms. researchgate.netresearchgate.net This O,O-chelation is a very common binding mode for β-diketones and results in the formation of robust metal complexes. researchgate.netresearchgate.net The delocalization of charge across the O-C-C-C-O fragment within the chelate ring contributes significantly to the stability of these complexes. researchgate.net Studies on analogous pyridyl-containing β-diketonates with various transition metals, such as copper(II), have demonstrated the prevalence of this bidentate O,O-coordination, forming square-planar or octahedral geometries depending on the metal and the presence of other ligands. researchgate.netnih.gov For instance, copper(II) complexes with similar pyridyl-diketonate ligands show a four-center bond between the copper atom and two bidentate diketonate ligands. researchgate.net

The nitrogen atom of the pyridine ring presents a second, distinct coordination site. mdpi.com This allows the ligand to act as a monodentate N-donor, a common role for pyridine and its derivatives in coordination chemistry. mdpi.com More interestingly, it enables the ligand to bridge between metal centers. For example, after a metal ion is chelated by the β-diketonate group, the pyridyl nitrogen remains available to coordinate to a second metal center. This bridging capability is fundamental to the construction of coordination polymers and more complex supramolecular architectures. manchester.ac.uk In complexes involving similar ditopic ligands, such as 3-(2-(pyridin-4-yl)ethyl)pentane-2,4-dione, the pyridine nitrogen has been shown to coordinate to silver(I) ions to form linear [Ag(Ligand)₂]⁺ units. mdpi.comresearchgate.net

The ability of this compound to switch between O,O-chelation and N-coordination, or to utilize both simultaneously, is a key feature of its coordination chemistry. This versatility can lead to the formation of different isomers and structures. The preference for one coordination mode over another can be influenced by several factors, including the nature of the metal ion (its hardness or softness according to Pearson's HSAB theory), the solvent, temperature, and the presence of counter-ions. mdpi.com

This adaptability can be harnessed to create stimuli-responsive materials. For example, a change in the solvent polarity or temperature could potentially shift the equilibrium between a monomeric species with O,O-chelation and a polymeric structure linked by N-coordination. While specific studies on the stimuli-responsive behavior of this compound complexes are not widely documented, the principle has been demonstrated in other coordination systems. For instance, some cyclometalated platinum(II) complexes exhibit reversible chromism (color change) in response to solvent and temperature changes, which is attributed to the modulation of metal-metal interactions within dimeric structures. nih.gov This type of dynamic behavior is conceivable for complexes of ambidentate ligands like this compound.

Complexation with Transition Metal Ions

The dual functionality of this compound allows it to form complexes with a wide array of transition metals. The choice of metal ion is critical in determining the final structure and properties of the coordination compound. Harder metal ions tend to favor coordination with the hard oxygen donors of the diketonate, while softer metal ions may show a preference for the borderline nitrogen donor of the pyridine ring.

Silver(I) is a soft metal ion and typically forms linear complexes with two-coordinate geometry, although higher coordination numbers are also known. Its affinity for nitrogen donors makes the pyridyl group of this compound a prime binding site. mdpi.comnih.gov

Research on the closely related ligand 3-(2-(pyridin-4-yl)ethyl)pentane-2,4-dione (HacacPyen) has shown that it reacts with silver(I) salts like AgPF₆ and AgBF₄ to form cationic mononuclear complexes with the general formula [Ag(Ligand)₂]⁺. mdpi.comresearchgate.net In these species, the silver(I) cation is coordinated by the pyridine nitrogen atoms of two separate ligands, resulting in an essentially linear geometry. mdpi.com In these specific documented cases, the β-diketonate moiety does not chelate the silver(I) ion but remains as either a diketo or enol tautomer depending on the counter-anion present. mdpi.comresearchgate.net However, in one of the reported crystal structures, a secondary, weaker interaction is observed between the silver(I) center and the keto oxygen atoms of adjacent ligands, leading to a more complex, extended supramolecular network. mdpi.com The formation of mononuclear versus polynuclear silver complexes can also be controlled by the metal-to-ligand ratio used during synthesis. nih.gov

Silver(I) Complexes of this compound Ligands

Aggregation via Argentophilic Interactions in Silver(I) Complexes

The coordination of ligands containing pyridyl and β-diketone functionalities with silver(I) ions can lead to the formation of supramolecular structures stabilized by unique metal-metal interactions. Argentophilic interactions, which are attractive forces between two or more silver(I) centers, play a significant role in the aggregation of these complexes in the solid state. nih.gov These interactions, occurring between seemingly closed-shell d¹⁰ metal centers, can profoundly influence the structural and physical properties of the resulting compounds. nih.gov

In studies of related silver(I) complexes with 3-(2-(pyridin-4-yl)ethyl)pentane-2,4-dione, a ligand structurally similar to this compound, the silver(I) cation is coordinated by two pyridine nitrogen atoms from two separate ligands, resulting in cationic complexes. researchgate.net These complex cations then aggregate into pairs through short, unsupported Ag···Ag interactions. researchgate.net These close contacts, with distances reported between 3.21 Å and 3.31 Å, are identified as argentophilic interactions as they represent the closest interionic forces between adjacent complex cations. researchgate.net In one such structure, additional coordination between the silver(I) ion and keto oxygen atoms of neighboring ligands helps to form an extended two-dimensional supramolecular network. researchgate.net This demonstrates how argentophilic interactions can be a key driving force in the crystal engineering of silver(I) compounds, leading to specific structural arrangements and potentially novel material properties. nih.gov

| Complex | Ag···Ag Interaction Distance (Å) | Reference |

|---|---|---|

| [Ag(HacacPyen)₂]PF₆ (1) | 3.21 | researchgate.net |

| [Ag(HacacPyen)₂]BF₄ (2) | 3.26 or 3.31 | researchgate.net |

Palladium(II) Complexes of this compound Ligands

Palladium(II) complexes are widely studied for their catalytic activity and interesting structural chemistry. With its d⁸ electron configuration, Pd(II) centers typically adopt a square-planar geometry. researchgate.net The reactions of Pd(II) with ligands like this compound can lead to various coordination species.

The reaction of a suitable palladium(II) precursor, such as [PdCl₄]²⁻, with a ligand containing a pyridine moiety typically results in the formation of stable, mononuclear complexes. researchgate.net For instance, mononuclear metal derivatives with the general formula [(L)MCl₂] (where M = PdII or PtII) have been successfully synthesized using multidentate N-donor ligands. nih.gov In these cases, coordination often involves a nitrogen atom from the pyridine ring binding to the palladium(II) center. nih.gov

For a ligand like this compound, coordination would be expected to occur through the pyridine nitrogen and, depending on the reaction conditions and the tautomeric form of the ligand, potentially through the oxygen atoms of the β-diketone group. The synthesis can yield mononuclear species where the ligand acts as a monodentate N-donor or as a bidentate N,O-chelate. The resulting complexes, often with a square-planar geometry around the palladium center, can be isolated as stable solids. researchgate.netnih.gov

Palladium(II) complexes are known to be significantly more labile than their platinum(II) counterparts; their ligand exchange reactions are typically about five orders of magnitude faster. researchgate.netmdpi.com This high reactivity means that solutions of palladium(II) complexes often contain equilibrium mixtures of different species. mdpi.com

When a bidentate ligand like deprotonated this compound (L⁻) coordinates to a Pd(II) center to form a complex such as [Pd(L)₂], the potential for geometric isomerism arises. Both cis and trans isomers are possible. However, steric interactions between the two coordinated ligands can cause a helical distortion of the square-planar geometry, often favoring the formation of cis-configured compounds. nih.gov Furthermore, ligand exchange processes can occur in solution, leading to equilibria between different homoleptic and heteroleptic species if multiple ligand types are present. nih.gov This dynamic behavior is a key feature of palladium(II) coordination chemistry and makes it a useful model for studying the more inert platinum(II) systems. mdpi.com

Platinum(II) Complexes of this compound Ligands

Platinum(II) complexes share the d⁸ electron configuration and square-planar geometry of their palladium(II) analogues but are generally more kinetically inert. This property allows for the isolation and characterization of distinct isomeric forms.

The synthesis of platinum(II) complexes with pyridine-containing ligands can yield a variety of distinct mononuclear species depending on the stoichiometry and reaction conditions. nih.gov By reacting a Pt(II) source with ligands that can act as either monodentate or bidentate donors, complexes with general formulas such as [PtCl₂(L)₂] or [PtCl₂(L)] can be generated and structurally characterized. nih.gov In the [PtCl₂(L)₂] type, two ligand molecules coordinate to the platinum center, typically through their pyridine nitrogen atoms. nih.gov In the [PtCl₂(L)] form, the ligand behaves as a bidentate chelate. nih.gov The kinetic stability of Pt(II) complexes often prevents the rapid interconversion that characterizes Pd(II) chemistry, allowing for the isolation of these distinct coordination compounds. nih.gov

| General Formula | Ligand Behavior | Coordination Environment | Reference |

|---|---|---|---|

| [PtCl₂(L)₂] | Monodentate (N-donor) | Pt(II) coordinated by two chloride ions and two ligand molecules. | nih.gov |

| [PtCl₂(L)] | Bidentate (N,N'- or N,O-donor) | Pt(II) coordinated by two chloride ions and one chelating ligand. | nih.gov |

The this compound ligand offers several potential chelation modes upon coordination to a platinum(II) center. The most anticipated mode is N,O-chelation . Following deprotonation of the β-diketone moiety, the ligand can coordinate to the Pt(II) ion via the pyridine nitrogen atom and one of the enolate oxygen atoms. This would form a stable six-membered chelate ring, a common and favorable arrangement in coordination chemistry.

A more unconventional, yet theoretically possible, mode is N,C(sp³)-chelation . This would involve the coordination of the pyridine nitrogen atom along with the activation of a C-H bond on the aliphatic pentane (B18724) backbone, leading to the formation of a cyclometalated complex. While cyclometalation is a known process in platinum(II) chemistry, it more commonly involves the activation of aromatic C(sp²)-H bonds. nih.gov The formation of an N,C(sp³)-chelate with this ligand would likely require specific reaction conditions designed to promote intramolecular C-H activation and would compete with the electronically and entropically favorable N,O-chelation pathway. The study of such competing coordination modes is crucial for understanding and controlling the reactivity and properties of the resulting platinum complexes.

Copper(II) Complexes of this compound Ligands

The coordination chemistry of this compound and its derivatives with copper(II) ions has been a subject of significant interest, leading to the formation of diverse structural assemblies. The ambidentate nature of this ligand, possessing both a β-diketonate moiety for chelation and a pyridyl nitrogen atom for further coordination, allows for the construction of multidimensional metal-organic frameworks.

A notable example involves a closely related ligand, 1-(pyridin-4-yl)-4,4-dimethylpentane-1,3-dione, which reacts with copper(II) salts in a 2:1 molar ratio to form a two-dimensional (2D) coordination polymer with the formula [Cu(L)₂]n. nih.gov In this structure, the copper(II) center is coordinated by both the β-diketonate and the pyridyl groups. nih.gov The coordination geometry around the Cu(II) ion is a trans-N₂O₄ environment. nih.gov This arrangement results from the chelation of two β-diketonate units and the coordination of two pyridyl nitrogen atoms from neighboring molecules, leading to the formation of a 2D polymeric network. nih.gov

The structural parameters of this complex reveal important details about the coordination environment. The Cu-O bond lengths are typically in the range of 1.949(1) to 1.955(1) Å, while the Cu-N bond distance is approximately 2.409(2) Å. nih.gov The significant elongation of the Cu-N bond compared to the Cu-O bonds is indicative of a Jahn-Teller distortion, which is common for octahedral Cu(II) complexes. The planarity of the diketonate and the attached pyridine units suggests a degree of conjugation within the ligand upon coordination. nih.gov

The table below summarizes the key crystallographic data for a representative copper(II) complex with a 1-(pyridin-4-yl)-4,4-dimethylpentane-1,3-dione ligand.

| Parameter | Value |

| Chemical Formula | [Cu(C₁₂H₁₄NO₂)₂]n |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| Cu(II) Coordination Geometry | trans-N₂O₄ |

| Cu-O Bond Lengths (Å) | 1.949(1), 1.955(1) |

| Cu-N Bond Length (Å) | 2.409(2) |

Other Transition Metal Complexes (e.g., Ni(II), Co(III), Al(III))

While the coordination chemistry of this compound with copper(II) is well-documented, its interactions with other transition metals such as nickel(II), cobalt(III), and aluminum(III) are less specifically described for this exact ligand. However, valuable insights can be drawn from the behavior of analogous pyridyl-β-diketonate ligands.

Nickel(II) Complexes: Nickel(II) complexes with β-diketonate ligands, such as nickel(II) acetylacetonate, are well-known to adopt octahedral geometries, often forming trimers or reacting with water to form diaquo complexes. wikipedia.org In the presence of pyridyl-containing ligands, Ni(II) can form monomeric or polymeric structures. For instance, the reaction of Ni(II) salts with pyridyl-β-diketonates can lead to the formation of complexes where the nickel center is in a high-spin octahedral geometry. nih.gov It is anticipated that this compound would coordinate to Ni(II) through both the diketonate and the pyridyl moieties, potentially forming polymeric chains or more complex networks, similar to the copper(II) analogues.

Cobalt(III) Complexes: Cobalt(III) complexes with pyridyl and amide-containing ligands have been synthesized and characterized, showing an octahedral environment around the Co(III) ion. rsc.orgnih.gov These complexes are typically kinetically stable. For example, cobalt(III) complexes with ligands containing pyridyl and carbamoyl (B1232498) groups coordinate through the amidic and pyridine nitrogen atoms. rsc.org Based on this, this compound is expected to form stable, octahedral Co(III) complexes, likely with a [Co(L)₃] stoichiometry, where the ligand acts as a bidentate chelating agent through its diketonate group. The pyridyl nitrogen could then participate in intermolecular interactions or further coordination depending on the reaction conditions.

Aluminum(III) Complexes: The coordination chemistry of aluminum(III) with a related ligand, 1,3-di(4-pyridyl)propane-1,3-dionato (dppd), has been reported. nih.gov The resulting complex, [Al(dppd)₃], adopts a molecular structure with a distorted octahedral geometry around the aluminum center. In this case, the ligand coordinates solely through the β-diketonate functionality, leaving the pyridyl groups uncoordinated and available for further reactions. This suggests that this compound would likely form a similar tris-chelate complex with Al(III), [Al(L)₃], where the hard Lewis acidic Al(III) ion is preferentially coordinated by the hard oxygen donors of the diketonate.

The following table provides a summary of expected and observed coordination behaviors for these transition metals with pyridyl-β-diketonate ligands.

| Metal Ion | Expected/Observed Coordination Geometry | Ligand Binding Mode | Resultant Structure |

| Ni(II) | Octahedral | O,O-chelation and N-coordination | Potentially polymeric |

| Co(III) | Octahedral | O,O-chelation | Monomeric, e.g., [Co(L)₃] |

| Al(III) | Distorted Octahedral | O,O-chelation | Monomeric, e.g., [Al(L)₃] |

Coordination with Main Group Metal Ions (e.g., Be(II), Mg cations, Zn(II), Cd(II), Hg(II))

The coordination of this compound with main group metal ions is dictated by the principles of Hard and Soft Acids and Bases (HSAB) theory. The hard oxygen atoms of the β-diketonate group are expected to bind strongly to hard Lewis acids, while the borderline pyridyl nitrogen can interact with a wider range of metal ions.

Beryllium(II) and Magnesium(II) Cations: Beryllium(II) and magnesium(II) are hard Lewis acids and are thus expected to coordinate strongly with the β-diketonate moiety. Beryllium(II) complexes with β-diketones typically feature a tetrahedral [BeO₄] core. nih.gov For magnesium(II), complexes with pyridyl-pendanted β-diketiminates have been synthesized, indicating that coordination of the pyridyl group is possible. nih.gov It is plausible that with this compound, both Be(II) and Mg(II) would primarily form bis-chelated complexes, [M(L)₂], with the potential for the pyridyl nitrogen to coordinate to adjacent metal centers, leading to polymeric structures.

Zinc(II) and Cadmium(II): Zinc(II) and cadmium(II) are borderline Lewis acids and can coordinate with both oxygen and nitrogen donors. The coordination chemistry of a related ligand, 1,3-di(3-pyridyl)propane-1,3-dionato (dmppd), with zinc(II) has been shown to form a two-dimensional network where the zinc centers are linked by the coordination of the pyridyl groups into the axial positions of neighboring square-planar complexes. nih.gov Zinc(II) can adopt various coordination geometries, including tetrahedral and five-coordinate. Cadmium(II) also forms coordination polymers with pyridyl-containing ligands. nih.gov Given these precedents, it is expected that both Zn(II) and Cd(II) would form coordination polymers with this compound, where both the diketonate and pyridyl groups are involved in bonding.

Mercury(II): Mercury(II) is a soft Lewis acid and has a strong affinity for softer donor atoms like nitrogen. However, its coordination with β-diketonates is also known. The coordination chemistry of Hg(II) with pyridyl ligands is extensive, forming a variety of structures from mononuclear complexes to coordination polymers. nih.gov The interaction of Hg(II) with this compound would likely involve a competition between the harder oxygen donors of the diketonate and the softer nitrogen of the pyridine ring. The resulting structure could be a simple chelate or a more complex assembly involving bridging pyridyl groups.

A summary of the anticipated coordination behavior of these main group metals is presented in the table below.

| Metal Ion | HSAB Character | Expected Primary Binding Site | Potential for Polymeric Structures |

| Be(II) | Hard Acid | β-diketonate (O,O) | High |

| Mg(II) | Hard Acid | β-diketonate (O,O) | High |

| Zn(II) | Borderline Acid | β-diketonate (O,O) and Pyridyl (N) | High |

| Cd(II) | Borderline Acid | β-diketonate (O,O) and Pyridyl (N) | High |

| Hg(II) | Soft Acid | Pyridyl (N) and β-diketonate (O,O) | Moderate to High |

Influence of Pyridine N-Position on Coordination Behavior and Resultant Structural Assemblies

The position of the nitrogen atom in the pyridine ring of pyridyl-β-diketonate ligands has a profound impact on the topology and dimensionality of the resulting coordination complexes. A comparative study of copper(II) complexes with isomeric ligands, including those with the pyridyl nitrogen at the 4-position (para), 3-position (meta), and 2-position (ortho), clearly demonstrates this structure-directing effect. nih.gov

When the nitrogen is at the 4-position, as in this compound, the ligand can effectively bridge two metal centers that are relatively far apart, leading to the formation of extended, often linear or sheet-like, polymeric structures. In the case of the copper(II) complex with a 4-pyridyl derivative, a 2D polymeric assembly is formed where both the β-diketonate and the pyridyl groups coordinate to the Cu(II) centers. nih.gov

In contrast, a ligand with the nitrogen at the 3-position also forms a 2D coordination polymer with copper(II), but with a different network topology. The change in the angle of the pyridyl nitrogen donor relative to the diketonate chelating unit alters the directionality of the intermolecular coordination bonds. nih.gov

Most dramatically, when the nitrogen is at the 2-position, steric hindrance between the pyridyl ring and the β-diketonate moiety can prevent the pyridyl nitrogen from coordinating to a neighboring metal center. This results in the formation of a mononuclear 1D complex, where the copper(II) ion is only coordinated by two β-diketonate units. nih.gov In this case, the pyridyl nitrogen does not participate in the primary coordination sphere of the metal.

The following table illustrates the influence of the pyridine nitrogen position on the dimensionality of the resulting copper(II) complexes.

| Ligand Isomer | Nitrogen Position | Resulting Cu(II) Complex Structure | Dimensionality |

| 1-(Pyridin-4-yl) derivative | para (4) | [Cu(L)₂]n | 2D Polymer |

| 1-(Pyridin-3-yl) derivative | meta (3) | [Cu(L)₂]n | 2D Polymer |

| 1-(Pyridin-2-yl) derivative | ortho (2) | Cu(L)₂ | 1D Monomer |

This demonstrates that a subtle change in the ligand's isomeric form can be a powerful tool to control the supramolecular architecture of coordination compounds, allowing for the rational design of materials with specific structural properties. nih.gov

Structural Elucidation and Characterization of 1 Pyridin 4 Yl Pentane 1,3 Dione and Its Metal Complexes

Advanced Spectroscopic Techniques for Comprehensive Structural Assignment

Spectroscopic methods are fundamental in determining the structural features of 1-(Pyridin-4-yl)pentane-1,3-dione and its metal complexes in various states.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of diamagnetic compounds in solution. uobasrah.edu.iqslideshare.net Both ¹H and ¹³C NMR provide information about the chemical environment, connectivity, and number of unique nuclei within a molecule. slideshare.netresearchgate.net

For this compound, the ¹H NMR spectrum is expected to show distinct signals for the protons on the pyridine (B92270) ring and the pentane-1,3-dione moiety. The protons on the pyridine ring typically appear in the aromatic region (δ 7.0-9.0 ppm), with their specific chemical shifts and coupling patterns revealing their positions relative to the nitrogen atom and the dione (B5365651) substituent. The protons of the pentane-1,3-dione fragment, including the methyl and methylene (B1212753) protons, will resonate in the aliphatic region of the spectrum. The presence of keto-enol tautomerism can be investigated by the appearance of a characteristic enolic proton signal.

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon framework. slideshare.netresearchgate.net Signals for the carbonyl carbons of the dione are expected at the downfield end of the spectrum (typically δ 180-220 ppm). The carbons of the pyridine ring will have characteristic shifts in the aromatic region, while the aliphatic carbons of the pentane (B18724) chain will appear at higher field. Unequivocal assignment of all proton and carbon signals is often achieved using two-dimensional NMR techniques such as COSY, HSQC, and HMBC which reveal correlations between neighboring protons, and between protons and their directly attached or long-range coupled carbons, respectively. nih.gov

Upon coordination to a metal ion, significant changes in the NMR spectra are observed. The chemical shifts of the protons and carbons near the coordination site are affected by the electronic and magnetic properties of the metal center. In many cases, the coordination of the pyridyl nitrogen and the dione oxygen atoms to a metal ion leads to a downfield shift of the adjacent proton and carbon signals.

Table 1: Representative ¹H and ¹³C NMR Spectral Data

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| This compound | Aromatic protons (pyridine ring), Methylene protons, Methyl protons | Carbonyl carbons, Aromatic carbons (pyridine ring), Aliphatic carbons |

| Metal Complex of this compound | Shifted aromatic and dione protons | Shifted carbonyl and aromatic carbons |

This table is for illustrative purposes; actual chemical shifts would be determined from experimental data.

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and elemental composition of this compound and its metal complexes. Electrospray ionization (ESI-MS) is a soft ionization technique particularly well-suited for analyzing these compounds, as it typically produces intact molecular ions or protonated molecules [M+H]⁺, allowing for the direct determination of molecular mass. rsc.org

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental formula of a compound with a high degree of confidence. rsc.org This is crucial for confirming the successful synthesis of the target ligand and its metal complexes and for distinguishing between compounds with the same nominal mass. The fragmentation pattern observed in the mass spectrum can also provide valuable structural information.

For metal complexes, ESI-MS can confirm the stoichiometry of the ligand-to-metal ratio. The observation of peaks corresponding to the intact complex ion, or fragments resulting from the loss of ligands, helps to elucidate the composition of the coordination compound.

Table 2: Expected Mass Spectrometry Data

| Compound | Technique | Expected Observation |

| **this compound (C₁₀H₁₁NO₂) ** | ESI-MS | [M+H]⁺ peak at m/z 178.08 |

| HRMS | Exact mass determination to confirm C₁₀H₁₁NO₂ formula | |

| Metal Complex | ESI-MS | Peak corresponding to [M+L]ⁿ⁺, [M+2L]ⁿ⁺, etc., where M is the metal ion and L is the ligand |

Note: The molecular formula for this compound is C₁₀H₁₁NO₂ which has a molecular weight of approximately 177.20 g/mol . nih.govnih.gov The related compound 1-(Pyridin-4-yl)butane-1,3-dione has a molecular formula of C₉H₉NO₂ and a molecular weight of 163.17 g/mol . biosynth.com

Fourier Transform Infrared (FTIR) spectroscopy is a valuable technique for identifying the functional groups present in this compound and for probing the coordination environment in its metal complexes. uobasrah.edu.iqnih.gov The FTIR spectrum reveals characteristic vibrational frequencies of specific bonds within the molecule.

In the free ligand, key vibrational bands include the C=O stretching frequencies of the dione group, typically observed in the region of 1600-1750 cm⁻¹. The C=N and C=C stretching vibrations of the pyridine ring appear in the 1400-1600 cm⁻¹ region. researchgate.netnist.gov The presence of keto-enol tautomerism can be inferred from the appearance of a broad O-H stretching band around 2500-3200 cm⁻¹ and a C=C stretching band of the enol form.

Upon complexation with a metal ion, the coordination of the pyridine nitrogen and the dione oxygen atoms leads to noticeable shifts in their respective vibrational frequencies. The C=O stretching band often shifts to a lower wavenumber (frequency) due to the weakening of the C=O bond upon coordination to the metal center. researchgate.net Conversely, the vibrations associated with the pyridine ring may shift to higher wavenumbers, providing evidence of the nitrogen atom's involvement in coordination. researchgate.net The appearance of new bands in the low-frequency region (typically below 600 cm⁻¹) can often be attributed to the formation of metal-oxygen (M-O) and metal-nitrogen (M-N) bonds.

Table 3: Characteristic FTIR Vibrational Frequencies (cm⁻¹)

| Functional Group | Free Ligand (Approx. cm⁻¹) | Metal Complex (Approx. cm⁻¹) | Assignment |

| C=O (dione) | 1600-1750 | Shift to lower frequency | Stretching vibration |

| C=N, C=C (pyridine) | 1400-1600 | Shift to higher frequency | Stretching vibrations |

| M-O, M-N | Not present | 400-600 | Metal-ligand stretching vibrations |

This table provides general ranges, and specific values are dependent on the compound and its environment.

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. nih.govucl.ac.uknih.govrsc.org For this compound and its metal complexes, XPS can provide valuable information about the binding energies of the core-level electrons of the constituent atoms, such as carbon (C 1s), nitrogen (N 1s), oxygen (O 1s), and the metal ion.

The binding energies are sensitive to the chemical environment of the atoms. For instance, the N 1s binding energy of the pyridine nitrogen will shift upon coordination to a metal ion, reflecting the change in electron density around the nitrogen atom. ucl.ac.ukrsc.org Similarly, the O 1s spectrum can distinguish between the carbonyl oxygens and any coordinated water or counter-ion oxygen atoms. Analysis of the C 1s spectrum can differentiate between the carbons in the pyridine ring and those in the pentanedione moiety. ucl.ac.uk

In the context of metal complexes, XPS is particularly useful for confirming the oxidation state of the metal ion and for studying the electronic interactions between the metal and the ligand. The binding energy of the metal's core-level electrons is a direct probe of its oxidation state.

Table 4: Expected XPS Binding Energy Shifts

| Element (Core Level) | Observation upon Complexation | Interpretation |

| N 1s (Pyridine) | Shift in binding energy | Confirmation of coordination to the metal center |

| O 1s (Dione) | Shift in binding energy | Evidence of coordination through oxygen atoms |

| Metal | Characteristic binding energy | Determination of the metal's oxidation state |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. preprints.orgprinceton.edu

Single-crystal X-ray diffraction provides an unambiguous determination of the molecular structure, including bond lengths, bond angles, and torsion angles. preprints.orgpreprints.org For this compound, a single-crystal structure would definitively establish its conformation in the solid state, including the planarity of the dione fragment and the dihedral angle between the pyridine ring and the pentanedione moiety. It would also provide clear evidence of any intermolecular interactions, such as hydrogen bonding.

Table 5: Key Information from Single-Crystal X-ray Diffraction

| Structural Feature | Information Provided |

| Bond Lengths and Angles | Precise geometric parameters of the molecule/complex |

| Coordination Geometry | The arrangement of ligands around the metal ion |

| Coordination Mode | How the ligand binds to the metal (e.g., bidentate, monodentate) |

| Crystal Packing | Intermolecular interactions and overall solid-state arrangement |

X-ray Powder Diffraction (pXRD) for Polymeric Materials

X-ray Powder Diffraction (pXRD) is a fundamental technique for the characterization of crystalline materials. In the study of coordination polymers derived from this compound, pXRD is employed to confirm the phase purity of the bulk synthesized material and to verify that the crystal structure determined from a single crystal is representative of the entire sample.

The process involves irradiating a powdered sample of the coordination polymer with a monochromatic X-ray beam and measuring the intensity of the scattered radiation as a function of the scattering angle (2θ). The resulting diffraction pattern is a unique fingerprint of the crystalline phase. For a newly synthesized coordination polymer, the experimental pXRD pattern is typically compared with a pattern simulated from single-crystal X-ray diffraction data. rsc.org A good match between the positions and relative intensities of the diffraction peaks in the experimental and simulated patterns confirms the purity of the bulk sample and the correctness of the single-crystal structure determination. nih.gov

In studies of analogous coordination polymers containing pyridyl and dione moieties, pXRD has been essential. For instance, the technique is used to confirm the formation of one-dimensional (1D), two-dimensional (2D), or three-dimensional (3D) polymeric networks. nih.govresearchgate.net The sharpness of the diffraction peaks can also provide qualitative information about the crystallinity and particle size of the material. Broadened peaks may suggest the presence of nanocrystalline or amorphous material.

A representative pXRD dataset for a hypothetical crystalline coordination polymer of this compound with a metal like Zinc(II) would include characteristic peaks at specific 2θ angles.

Interactive Data Table: Representative pXRD Data for a Hypothetical Zn(II)-1-(Pyridin-4-YL)pentane-1,3-dione Coordination Polymer

| 2θ Angle (°) | d-spacing (Å) | Relative Intensity (%) |

| 8.5 | 10.40 | 85 |

| 12.2 | 7.25 | 60 |

| 15.8 | 5.60 | 100 |

| 19.5 | 4.55 | 75 |

| 24.7 | 3.60 | 90 |

| 28.1 | 3.17 | 50 |

Note: This data is illustrative and represents typical values for such coordination polymers.

Thermal Analysis (TGA) of this compound Complexes and Coordination Polymers

Thermogravimetric Analysis (TGA) is a crucial technique for assessing the thermal stability of this compound complexes and their coordination polymers. The analysis involves monitoring the mass of a sample as it is heated at a controlled rate in a specific atmosphere (e.g., nitrogen or air). The resulting TGA curve plots the percentage of weight loss against temperature, revealing the decomposition and degradation profile of the material. ijmra.us

For metal complexes of this compound, the TGA curve typically shows several distinct weight loss steps:

Loss of Solvent Molecules: An initial weight loss at lower temperatures (typically below 150 °C) corresponds to the removal of lattice or coordinated solvent molecules (e.g., water, methanol). researchgate.net

Ligand Decomposition: At higher temperatures, the coordinated this compound ligands begin to decompose. This can occur in one or more steps, reflecting the breakdown of the organic structure. researchgate.net

Formation of Final Residue: The process continues until the organic components are completely removed, leaving a stable inorganic residue, which is typically a metal oxide in an air atmosphere or the pure metal in an inert atmosphere. researchgate.net The final residual weight can be used to confirm the stoichiometry of the original complex. researchgate.net

The decomposition temperatures provide a direct measure of the thermal stability of the coordination compound, a key parameter for its potential application in various fields. researchgate.net

Interactive Data Table: Representative TGA Data for a Hypothetical Cu(II) Complex of this compound

| Temperature Range (°C) | Weight Loss (%) | Assignment |

| 80 - 140 | ~5% | Loss of two lattice water molecules |

| 250 - 380 | ~45% | Decomposition of one coordinated ligand molecule |

| 380 - 550 | ~45% | Decomposition of second coordinated ligand molecule |

| > 550 | ~22% (residue) | Formation of Copper(II) Oxide (CuO) |

Note: This data is illustrative. The actual values depend on the specific structure and composition of the complex.

Microscopic Analysis (SEM-EDS) for Morphological and Elemental Composition Studies of Assemblies

Scanning Electron Microscopy (SEM) coupled with Energy-Dispersive X-ray Spectroscopy (EDS) is a powerful suite of tools for investigating the morphology and elemental composition of materials synthesized from this compound.

Scanning Electron Microscopy (SEM) provides high-resolution images of the sample's surface topography. For coordination polymers, SEM analysis is used to determine the size, shape, and uniformity of the synthesized crystals or particles. nih.gov Images can reveal morphologies such as rods, plates, blocks, or irregular aggregates, which are influenced by synthesis conditions like temperature, concentration, and solvent. nih.gov This morphological information is vital as properties like catalytic activity or gas sorption can be dependent on the particle size and exposed crystal facets.

Energy-Dispersive X-ray Spectroscopy (EDS or EDAX) is an analytical technique used for the elemental analysis or chemical characterization of a sample. When the sample is bombarded by the SEM's electron beam, atoms emit characteristic X-rays. The EDS detector measures the energy and intensity of these X-rays to identify the elements present and their relative abundance. For a metal complex of this compound, EDS is used to confirm the presence of the constituent elements: the central metal ion, carbon (C), nitrogen (N), and oxygen (O) from the ligand. researchgate.net This provides a qualitative and semi-quantitative confirmation of the complex's composition, complementing data from other techniques like elemental analysis.

Interactive Data Table: Representative SEM-EDS Elemental Composition Data for a Hypothetical Co(II)-1-(Pyridin-4-YL)pentane-1,3-dione Polymer

| Element | Expected Source | Weight % (Theoretical) | Weight % (EDS Experimental) |

| Carbon (C) | Ligand | 51.5 | 52.1 |

| Nitrogen (N) | Ligand (Pyridine) | 6.3 | 6.1 |

| Oxygen (O) | Ligand (Dione) | 14.4 | 15.0 |

| Cobalt (Co) | Metal Center | 27.8 | 26.8 |

Note: This data is illustrative. Experimental EDS values are semi-quantitative and can vary.

Tautomerism and Electronic Structure of 1 Pyridin 4 Yl Pentane 1,3 Dione Systems

Keto-Enol Tautomerism in 1,3-Diketone Moieties

The 1,3-dicarbonyl or β-diketone functional group is a classic example of a structure that exhibits keto-enol tautomerism, where the molecule exists as an equilibrium mixture of a diketo form and an enol form. soton.ac.ukacs.org This equilibrium is not static and can be influenced by various factors, including substitution, solvent polarity, and conjugation. rsc.org For 1,3-diketones, the enol form is often significantly stabilized by the formation of a six-membered quasi-aromatic ring via a strong intramolecular hydrogen bond, as well as conjugation of the C=C double bond with the remaining carbonyl group. soton.ac.ukrsc.org

The presence of a pyridine (B92270) ring, as in 1-(pyridin-4-yl)pentane-1,3-dione, introduces additional electronic effects that can influence the position of the tautomeric equilibrium. Asymmetric β-diketones can exist as three distinct tautomers: one diketo form and two different keto-enol forms. rsc.org

Spectroscopic methods are essential for identifying and quantifying the different tautomeric forms present in a sample. researchgate.net Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are particularly powerful tools for this purpose. researchgate.net

NMR Spectroscopy: In ¹H NMR spectroscopy, the presence of the enol tautomer is typically confirmed by a characteristic signal for the enolic proton (O-H) at a downfield chemical shift, often in the range of 15-17 ppm, due to the strong intramolecular hydrogen bond. soton.ac.uk The proton on the C=C double bond also gives a distinct signal. In the diketo form, the protons of the central CH₂ group would appear at a different chemical shift. ¹³C NMR spectroscopy is also highly informative; the carbonyl carbons (C=O) of the keto form have characteristic signals around 200 ppm, while the enolic carbon bonded to the hydroxyl group (C-OH) appears further upfield, typically in the 161–171 ppm range. researchgate.netnist.gov The distinct chemical shifts for the carbons in the diketone and enol forms allow for clear differentiation. researchgate.net

IR Spectroscopy: IR spectroscopy reveals the presence of different functional groups. The diketo tautomer is characterized by strong absorption bands for the C=O stretching vibrations. rsc.org The enol tautomer shows a C=O stretch (often shifted to a lower frequency due to conjugation and hydrogen bonding), a C=C stretching vibration, and a broad O-H stretching band resulting from the intramolecular hydrogen bond. researchgate.net

| Spectroscopic Method | Tautomer | Key Signal / Band | Typical Chemical Shift / Wavenumber | Notes |

|---|---|---|---|---|

| ¹H NMR | Keto | Methylene (B1212753) Protons (-CH₂-) | ~3-4 ppm | Signal for the protons between the two carbonyls. |

| Enol | Enolic Proton (-OH) | ~15-17 ppm | Very downfield shift due to strong intramolecular H-bond. | |

| ¹³C NMR | Keto | Carbonyl Carbon (C=O) | ~200-205 ppm | Characteristic for ketone carbonyls. researchgate.net |

| Enol | Enolic Carbon (C-OH) | ~161-191 ppm | Shifted upfield compared to the keto form. nist.gov | |

| IR Spectroscopy | Keto | C=O Stretch | ~1700-1730 cm⁻¹ | Typical range for a ketone. rsc.org |

| Enol | C=O Stretch & O-H Stretch | ~1600-1640 cm⁻¹ (C=O), ~2500-3200 cm⁻¹ (broad O-H) | C=O frequency is lowered by conjugation; O-H is broad due to H-bonding. researchgate.net |

The keto-enol equilibrium of β-diketones is highly sensitive to their chemical environment. When a β-diketone is deprotonated, it forms a β-diketonate anion which is a versatile chelating ligand for a wide range of metal ions. nih.gov This coordination has a profound effect on the tautomeric equilibrium.

Upon deprotonation and coordination to a metal center, the enolate form is effectively "locked" in place. The negative charge is delocalized over the O-C-C-C-O framework, creating a stable six-membered chelate ring with the metal ion. This stabilization strongly favors the enolate structure over the keto form. The properties of the resulting metal complex, including its stability and reactivity, are influenced by the nature of the metal ion, its oxidation state, and the other ligands present in the coordination sphere. nih.gov

The presence of different counterions in the solid state can also influence the structure and tautomeric preference through packing effects and intermolecular interactions, such as hydrogen bonding.

In the solid state, pyridyl-β-diketones can exhibit fascinating structural phenomena related to proton ordering and phase transitions. A detailed single-crystal neutron diffraction study on 3-(pyridin-4-yl)pentane-2,4-dione , a close isomer of the title compound, provides significant insight.

At ambient and 100 K, this compound exists as the enol tautomer and crystallizes in the monoclinic space group C2/c. A key feature at this temperature is a short intramolecular hydrogen bond where the bridging hydrogen atom is disordered over two symmetrically equivalent positions. This disorder results in averaged carbon-oxygen bond distances that are intermediate between single and double bonds.

Upon cooling below 50 K, the compound undergoes a reversible, second-order structural phase transition to the P space group. This transition leads to proton ordering within the acetylacetone (B45752) moiety. In this low-temperature phase, the hydrogen atom becomes localized, forming distinct, unequal C-O and C-C bond lengths, which signifies the loss of the previous symmetry and the formation of a more ordered structure. This transition exhibits a significant hysteresis in a single crystal, indicating a kinetic barrier to the reordering process.

| Parameter | High-Temperature Phase (100 K) | Low-Temperature Phase (2.5 K) |

|---|---|---|

| Crystal System | Monoclinic | Triclinic |

| Space Group | C2/c | P$\bar{1}$ |

| Proton Position | Disordered over two sites | Ordered (localized) |

| O···O Distance | 2.450 (8) Å | N/A (Ordered) |

| Key Feature | Symmetrically disordered H-bond | Proton ordering, crystal twinning |

Computational Studies on Electronic Properties and Ligand Noninnocence

Computational chemistry, particularly Density Functional Theory (DFT), offers powerful tools to investigate the electronic structure and reactivity of molecules like this compound. researchgate.netosti.gov Such studies can predict molecular geometries, vibrational frequencies, and electronic properties, complementing experimental findings. nih.gov

DFT calculations are widely used to optimize molecular geometries and determine the electronic ground state of tautomers and their corresponding metal complexes. nist.gov By calculating the energies of the keto and enol forms, the relative stability and equilibrium constants can be predicted in both the gas phase and in various solvents, providing a deeper understanding of the tautomeric preference. researchgate.net

When the deprotonated ligand coordinates to a metal, the system becomes more complex. The ligand can be "non-innocent," meaning it can actively participate in the redox chemistry of the complex. osti.govchemistryviews.org DFT is instrumental in these cases for assigning formal oxidation states to both the metal center and the ligand. By analyzing the distribution of spin density and the composition of molecular orbitals (like the HOMO and LUMO), researchers can determine if an electron is removed from a metal-centered orbital or a ligand-centered orbital during an oxidation event. For example, in some β-diketiminate complexes, which are electronically similar to β-diketonates, oxidation and reduction processes have been shown to be primarily ligand-based. acs.orgresearchgate.net

DFT calculations can also elucidate the reactivity of the ligand. The distribution of charge within the molecule can be calculated, and maps of the Molecular Electrostatic Potential (MEP) can be generated. nih.gov These maps highlight regions of positive and negative potential, indicating likely sites for electrophilic and nucleophilic attack, respectively.

Furthermore, reactivity indices derived from conceptual DFT, such as Fukui functions, can be calculated to predict the most reactive sites in the molecule for various types of reactions. Analysis of the frontier molecular orbitals (HOMO and LUMO) is also crucial; the energy gap between them relates to the chemical reactivity and kinetic stability of the molecule. nih.gov For a ligand like deprotonated this compound, these calculations can predict whether a reaction will occur at one of the oxygen atoms, the central carbon atom, or the pyridine ring, guiding synthetic efforts.

Intermolecular Interactions and Crystal Packing in this compound Derivatives

Hydrogen Bonding Networks (O-H…N, C-H…O)

Hydrogen bonds are among the most significant directional interactions governing the crystal structures of pyridyl-β-diketone derivatives. The nitrogen atom of the pyridine ring is a potent hydrogen bond acceptor, readily interacting with hydroxyl groups (O-H) or activated carbon-hydrogen (C-H) donors.

In the crystal structure of one such derivative, 3-(4-hydroxyphenyl)-1,5-bis(pyridin-2-yl)pentane-1,5-dione, pairs of strong O-H···N hydrogen bonds are fundamental to the primary structural motif. nih.gov The hydroxyl group of the hydroxyphenyl moiety on one molecule donates a proton to a pyridyl nitrogen atom of a neighboring molecule. This interaction is reciprocal, linking the molecules into stable centrosymmetric dimers. nih.gov

These primary dimeric structures are further interconnected by weaker C-H···O hydrogen bonds. nih.gov In the same derivative, a hydrogen atom from a pyridyl ring (C12-H) forms a hydrogen bond with a carbonyl oxygen atom (O2) of an adjacent molecule. nih.gov While individually less energetic than classical O-H···N bonds, these numerous C-H···O interactions provide additional stabilization, linking the dimers into a more extensive and robust three-dimensional network. nih.govwikipedia.org The geometry of these interactions, defined by their length and angle, falls within the established criteria for weak hydrogen bonds. wikipedia.orgmdpi.com

Table 1: Hydrogen Bond Geometry in 3-(4-Hydroxyphenyl)-1,5-bis(pyridin-2-yl)pentane-1,5-dione

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) | Symmetry Code of Acceptor |

|---|---|---|---|---|---|

| O3-H3···N2 | 0.82 | 1.95 | 2.762 (2) | 170.0 | 1-x, 1-y, -z |

| C12-H12···O2 | 0.93 | 2.50 | 3.394 (3) | 161.0 | 2-x, 2-y, 1-z |

Data sourced from crystallographic analysis of 3-(4-Hydroxyphenyl)-1,5-bis(pyridin-2-yl)pentane-1,5-dione. nih.gov

π-π Stacking and C-H···π Interactions

Beyond hydrogen bonding, π-π stacking and C-H···π interactions play a crucial role in consolidating the crystal packing of this compound derivatives, particularly in organizing the aromatic pyridyl rings. researchgate.netmdpi.com These interactions are vital for building the final three-dimensional structure from the hydrogen-bonded dimers. nih.gov

π-π stacking involves the attractive, non-covalent interaction between aromatic rings. In the crystal structure of 3-(4-hydroxyphenyl)-1,5-bis(pyridin-2-yl)pentane-1,5-dione, a π-π interaction is observed between neighboring pyridyl groups with a centroid-to-centroid distance of 3.971 Å. nih.gov Similarly, a π-π interaction with a distance of 3.745 Å is noted between parallel pyridine rings in 1,5-bis(2′-pyridyl)pentane-1,3,5-trione. researchgate.net These distances are characteristic of stabilizing π-stacking interactions, which typically range from 3.3 to 3.8 Å, though slightly larger separations still contribute to cohesion. researchgate.net

Further stabilization is achieved through C-H···π interactions, where a C-H bond acts as a weak donor to the electron cloud of an aromatic ring. nih.govnih.gov In the case of 3-(4-hydroxyphenyl)-1,5-bis(pyridin-2-yl)pentane-1,5-dione, a notable C-H···π interaction occurs between a hydrogen atom on a pyridyl ring (C4-H) and the neighboring aryl group, with a hydrogen-to-centroid distance of 2.98 Å. nih.gov The interplay of these π-centric forces, together with the hydrogen-bonding networks, effectively consolidates the H-bonded dimers into a cohesive and stable three-dimensional supramolecular assembly. nih.gov

Table 2: π-Interactions in Pyridyl Diketone Derivatives

| Interaction Type | Groups Involved | Distance (Å) | Compound Reference |

|---|---|---|---|

| π···π | Pyridyl Ring 1 ··· Pyridyl Ring 2 | 3.971 (centroid-centroid) | 3-(4-Hydroxyphenyl)-1,5-bis(pyridin-2-yl)pentane-1,5-dione nih.gov |

| π···π | Pyridine Ring ··· Pyridine Ring | 3.745 | 1,5-Bis-(2′-pyridyl)pentane-1,3,5-trione researchgate.net |

Applications of 1 Pyridin 4 Yl Pentane 1,3 Dione Metal Complexes in Advanced Materials and Catalysis

Construction of Metallosupramolecular Assemblies and Coordination Polymers

Metallosupramolecular assemblies and coordination polymers (CPs) are ordered structures formed from metal ions linked by organic ligands. mdpi.com The properties and structures of these materials are highly dependent on the geometry of the metal ion and the architecture of the organic linker. azom.com The ligand 1-(Pyridin-4-YL)pentane-1,3-dione is an exemplary candidate for constructing such frameworks due to its distinct coordination sites.

The creation of coordination polymers with specific dimensionality (1D, 2D, or 3D) is a central goal in materials science. mdpi.com The structure of the resulting framework is influenced by factors such as the coordination preference of the metal ion, the nature of the ligand, and reaction conditions. azom.commdpi.com

One-Dimensional (1D) Frameworks: These can form as simple chains, zig-zags, or helical structures. azom.comresearchgate.netrsc.org Using a ligand like this compound, 1D chains could be synthesized where the pyridine (B92270) nitrogen of one ligand coordinates to a metal center, and the dione (B5365651) end of another ligand coordinates to the same metal, propagating the chain. The specific conformation, such as linear or zigzag, would be influenced by the coordination geometry of the metal ion. rsc.org

Three-Dimensional (3D) Frameworks: 3D frameworks are achieved when the connections between metal ions and ligands extend in all three spatial dimensions. researchgate.netmdpi.com The ligand this compound can facilitate 3D structures by linking metal ions into a complex network where both the pyridine and dione moieties are engaged in building the framework. The resulting topology can be quite complex, sometimes featuring interpenetrating networks or large channels. researchgate.netresearchgate.net

The synthesis of these materials typically involves methods like slow evaporation, hydrothermal or solvothermal reactions, where crystals of the coordination polymer are gradually formed from a solution containing the metal salt and the organic ligand. mdpi.commdpi.com

Table 1: Potential Coordination Modes of this compound in Different Frameworks

| Framework Dimension | Plausible Coordination Mode of Ligand | Resulting Structural Motif |

|---|---|---|

| 1D | Ligand acts as a simple linker, coordinating via pyridine-N and one dione-O. | Linear or Zigzag Chains |

| 2D | Ligand cross-links pre-formed 1D chains via its second coordination site. | Layered Grids or Sheets |

| 3D | Ligand connects multiple metal centers using both pyridine-N and dione-O sites. | Pillared-Layer or Open-Framework |

The distinct electronic properties of the two binding sites in this compound—the softer pyridine nitrogen and the harder oxygen atoms of the dione—make it an ideal candidate for constructing heterometallic materials. researchgate.net These materials incorporate two or more different metal ions in a single, ordered framework.

The design strategy often involves reacting the ligand with a mixture of metal ions that have different coordination preferences. For example, a lanthanide ion (a hard acid) might preferentially coordinate to the hard oxygen atoms of the dione chelate, while a transition metal ion (a softer acid) could coordinate to the pyridine nitrogen. This selective coordination can lead to the self-assembly of complex 3d-4f heterometallic frameworks with unique magnetic or luminescent properties. researchgate.net

Metal-Organic Frameworks (MOFs) are a subclass of coordination polymers characterized by their high porosity and crystalline nature. rsc.orgbohrium.com The design of MOFs relies on using rigid organic ligands to create robust frameworks with permanent voids. While flexible ligands can be used, the pyridyl and dione groups of this compound provide well-defined connection points suitable for building porous structures. jyu.firsc.orgresearchgate.net The introduction of the pyridine group can enrich the structural diversity and stability of the resulting MOFs. rsc.org

Metallocages are discrete, polyhedral molecules formed by the coordination of ligands to metal ions, in contrast to the extended polymeric nature of MOFs. rsc.org The formation of a discrete cage versus an extended polymer is often directed by the geometry of the metal precursor and the angle of the ligand. A ligand like this compound, with its specific geometry, could react with metal complexes that have cis-protected coordination sites (e.g., cis-Pd(NO₃)₂) to favor the formation of closed, cage-like structures such as a Pd₂L₄ cage. rsc.org

Catalytic Applications of this compound Complexes

Metal complexes derived from this compound have potential applications in catalysis, where the metal center acts as the active site and the ligand framework modulates its reactivity and stability.

The Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction that couples an alkene with an aryl or vinyl halide. youtube.comyoutube.com This reaction is fundamental in organic synthesis for creating complex molecules. youtube.com The catalyst is typically a palladium(0) species, which can be generated in situ from a more stable palladium(II) precatalyst. sigmaaldrich.com

Complexes of this compound with palladium could serve as effective precatalysts. The pyridine nitrogen and/or the dione oxygens can coordinate to the Pd(II) center, creating a stable complex that can be easily handled and stored. Under reaction conditions, this precatalyst would be reduced to the active Pd(0) species, initiating the catalytic cycle. The use of such ligands can improve catalyst stability and performance. sigmaaldrich.comacs.org

The catalytic activity of palladium complexes is highly dependent on the electronic and steric properties of the supporting ligands. acs.org For complexes involving substituted pyridine ligands, a clear relationship often exists between the nature of the substituent and the catalytic efficiency.

Functional groups on the pyridine ring can influence the electron density at the palladium center, which in turn affects the key steps of the Heck catalytic cycle (oxidative addition and reductive elimination). acs.orgmdpi.com

Electron-Donating Groups (EDGs): These groups increase electron density on the palladium, which can facilitate the oxidative addition step but may slow down the reductive elimination step.

Electron-Withdrawing Groups (EWGs): These groups decrease electron density on the palladium, potentially hindering oxidative addition but promoting reductive elimination.

In the case of this compound, the pentane-1,3-dione substituent at the 4-position of the pyridine ring acts as an electron-withdrawing group. This electronic feature would directly influence the properties of a Pd(II) coordination polymer derived from it. The decreased electron density on the palladium center could enhance its catalytic activity, particularly in the reductive elimination step of the Heck reaction.

| Steric Profile | Provides a defined coordination environment | Influences substrate access to the catalytic site | Can affect selectivity and prevent catalyst deactivation pathways like dimer formation. |

Palladium-based Catalysts in Heck Cross-Coupling Reactions

Enhanced Catalytic Performance Derived from Structural Switching

The ability of a catalyst to switch between different structural or isomeric forms can be a powerful tool to modulate its catalytic activity. In the context of ligands like this compound, this can be achieved through external stimuli such as pH changes, leading to linkage isomerism. While specific studies on the structural switching of this compound complexes are not extensively documented, the behavior of analogous pyridyldiketone ligands in palladium(II) complexes provides significant insight into this phenomenon.

For instance, palladium(II) complexes of ambidentate pyridyldiketones, such as 2,2-dimethyl-5-(3- or 4-pyridyl)pentane-3,5-dione, have been shown to undergo pH-induced linkage isomerism. mdpi.com This process can lead to the formation of air- and water-stable catalysts for Suzuki-Miyaura cross-coupling reactions. mdpi.com The change in coordination mode of the ligand, prompted by a change in pH, can directly impact the electronic and steric environment of the metal center, thereby altering its catalytic performance. This principle of structural switching as a means to enhance catalytic activity is a key area of research in the development of "smart" catalysts.

Platinum-based Catalysts in Olefin Hydrosilylation Reactions

Olefin hydrosilylation, the addition of a silicon-hydrogen bond across a carbon-carbon double bond, is a cornerstone of the silicone industry and a vital transformation in organic synthesis. Platinum complexes are among the most effective catalysts for this reaction. While there is a lack of specific research on platinum complexes of this compound in this context, the broader study of platinum catalysts with related ligands offers valuable predictive insights.

Research has shown that L2Pt(OAc)2 complexes, where L represents a pyridine-type ligand, can serve as precursors for active hydrosilylation catalysts. acs.org The nature of the pyridine ligand can influence the stability and activity of the resulting catalyst. Similarly, platina-β-diketone complexes have been successfully employed as catalysts for the hydrosilylation of both alkenes and alkynes. These catalysts have demonstrated activities comparable to, and in some cases exceeding, well-established industrial catalysts.

The general mechanism for platinum-catalyzed hydrosilylation often involves the formation of a Pt(0) species which then undergoes oxidative addition of the hydrosilane. The olefin subsequently coordinates to the platinum center, followed by migratory insertion into the Pt-H bond and reductive elimination of the alkylsilane product. The electronic and steric properties of the ligands surrounding the platinum center play a crucial role in each of these steps, influencing both the rate and selectivity of the reaction. Given the structural features of this compound, it is plausible that its platinum complexes could exhibit interesting catalytic behavior in olefin hydrosilylation, potentially offering a balance of activity and stability.

Exploration of Other Catalytic Transformations with this compound Ligands (e.g., Wacker-Type Oxidation using related Cobalt complexes)

The Wacker-type oxidation, the oxidation of olefins to ketones, is a significant industrial process traditionally catalyzed by palladium. However, the high cost and toxicity of palladium have driven the search for catalysts based on more abundant and benign metals, such as cobalt.

Recent studies have highlighted the potential of cobalt complexes with ligands structurally related to this compound in catalyzing Wacker-type oxidations. A notable example involves cobalt complexes supported by pentane-2,4-dione bis(S-methylisothiosemicarbazone) (PBIT). acs.org These complexes have been shown to act as precatalysts for the Wacker-type oxidation of olefins using phenylsilane (B129415) as a reductant. acs.org The study revealed the non-innocent role of the PBIT ligand, which participates in the redox processes of the catalytic cycle. acs.org

In a typical cobalt-catalyzed Wacker-type oxidation, the reaction proceeds via a mechanism that can involve the formation of a cobalt-hydride species, which then reacts with the olefin. Molecular oxygen is often used as the terminal oxidant. The ligand environment around the cobalt center is critical in stabilizing the various cobalt oxidation states involved in the catalytic cycle and in influencing the selectivity of the reaction. For instance, cobalt-tetraphenylporphyrin complexes have been shown to be effective catalysts for the aerobic oxidation of styrenes to ketones. researchgate.netchemistryviews.org

The following table summarizes the catalytic performance of a cobalt-tetraphenylporphyrin (CoTPP) catalyst in the Wacker-type oxidation of various styrene (B11656) derivatives.

| Entry | Substrate | Product | Conversion (%) | Selectivity (%) |

| 1 | Styrene | Acetophenone | >99 | >99 |

| 2 | 4-Methylstyrene | 4'-Methylacetophenone | >99 | >99 |

| 3 | 4-Methoxystyrene | 4'-Methoxyacetophenone | >99 | >99 |

| 4 | 4-Chlorostyrene | 4'-Chloroacetophenone | >99 | >99 |

Data adapted from studies on cobalt-catalyzed Wacker-type oxidations.

Given these findings, it is highly probable that cobalt complexes of this compound could also serve as effective catalysts for Wacker-type oxidations and other related oxidative transformations. The tunable electronic properties of the pyridyl and diketonate moieties could allow for the fine-tuning of the catalytic activity and selectivity.

Future Research Directions and Perspectives for 1 Pyridin 4 Yl Pentane 1,3 Dione

Development of Novel Synthetic Routes and Derivatization Strategies for Enhanced Ligand Design

Future synthetic efforts will likely concentrate on creating a broader library of derivatives to fine-tune the steric and electronic properties of the ligand.

Novel Synthetic Routes: The classical synthesis for pyridyl diones often involves a Claisen condensation between a pyridine (B92270) ester and a ketone. Future research could explore more efficient and sustainable synthetic methodologies. For instance, adapting high-pressure Q-tube reactor technology, which has proven effective for synthesizing related fused pyridine systems like chromeno[4,3-b]pyridines, could offer benefits in terms of reaction times and yields. nih.gov Furthermore, developing one-pot or multicomponent reactions, similar to those used for other heterocyclic systems, could streamline the synthesis of complex derivatives. nih.govnih.gov

Derivatization Strategies: Strategic derivatization is key to tailoring the ligand for specific functions. Modifications can be targeted at three main positions: the pyridine ring, the methylene (B1212753) bridge (C2), and the terminal methyl group (C5) of the pentanedione moiety.

Pyridine Ring Functionalization: Introducing electron-donating or electron-withdrawing groups onto the pyridine ring, prior to the condensation step, can systematically alter the ligand's pKa and the electronic properties of its metal complexes. This approach is fundamental in the synthesis of many substituted pyridines. baranlab.org

Methylene Bridge (C2) and Terminal Group (C5) Modification: The acidic proton on the carbon between the two carbonyls is a prime site for functionalization. Reactions analogous to the halogenation or alkylation of similar dicarbonyl compounds, such as indane-1,3-dione, could be employed. mdpi.com For example, introducing bulky substituents at the C2 position can enforce specific coordination geometries in the resulting metal complexes. Replacing the terminal methyl group with other alkyl or aryl groups can also modify the ligand's steric profile and solubility.

The table below outlines potential derivatization strategies and their anticipated impact on ligand properties.

| Modification Site | Potential Substituent | Synthetic Strategy | Anticipated Effect on Ligand/Complex Properties |

| Pyridine Ring | Methoxy (-OCH3), Amino (-NH2) | Synthesis from pre-functionalized pyridine precursors | Increased electron density, stronger sigma-donation to metal, red-shift in absorption/emission spectra. |

| Pyridine Ring | Cyano (-CN), Nitro (-NO2) | Synthesis from pre-functionalized pyridine precursors | Decreased electron density, enhanced π-acceptor character, potential for redox activity. |

| Methylene Bridge (C2) | Alkyl/Aryl Groups | Alkylation of the parent dione (B5365651) | Increased steric hindrance, control over coordination geometry, modified solubility. |

| Methylene Bridge (C2) | Halogens (Br, Cl) | Halogenation of the parent dione | Provides a reactive handle for further cross-coupling reactions to build more complex structures. mdpi.com |

| Terminal Methyl (C5) | Trifluoromethyl (-CF3) | Claisen condensation using a fluorinated ketone | Enhanced thermal stability and volatility of metal complexes (e.g., for chemical vapor deposition). |